molecular formula C22H22N2O5 B11685407 1,3-Dimethyl-5-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione

1,3-Dimethyl-5-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B11685407
M. Wt: 394.4 g/mol
InChI Key: VVZVMDZWVCAVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-5-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a diazinane ring and multiple functional groups

Preparation Methods

The synthesis of 1,3-Dimethyl-5-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps. The synthetic route often starts with the preparation of the diazinane ring, followed by the introduction of the phenyl and methylphenoxy groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

1,3-Dimethyl-5-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-Dimethyl-5-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1,3-Dimethyl-5-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione can be compared with other similar compounds, such as:

    1,3-Dimethyl-5-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione: This compound has a nitrophenoxy group instead of a methylphenoxy group, leading to different chemical and biological properties.

    1,3-Dimethyl-5-({4-[2-(4-chlorophenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione: The presence of a chlorophenoxy group alters its reactivity and potential applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

1,3-dimethyl-5-[[4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H22N2O5/c1-15-4-8-17(9-5-15)28-12-13-29-18-10-6-16(7-11-18)14-19-20(25)23(2)22(27)24(3)21(19)26/h4-11,14H,12-13H2,1-3H3

InChI Key

VVZVMDZWVCAVFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)N(C(=O)N(C3=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.